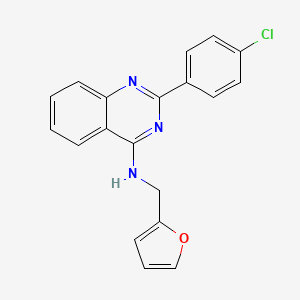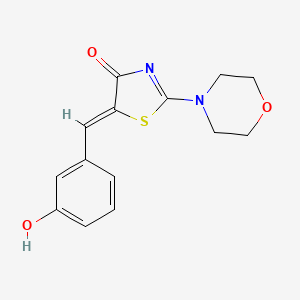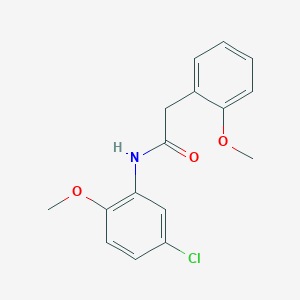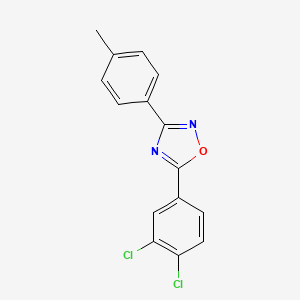
2-(4-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core substituted with a 4-chlorophenyl group and a furan-2-ylmethylamine moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Substitution with 4-Chlorophenyl Group:
Attachment of Furan-2-ylmethylamine: The final step involves the reaction of the substituted quinazoline with furan-2-ylmethylamine under appropriate conditions, such as in the presence of a base or a coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the quinazoline ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinazoline core or the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to, leading to modulation of their activity.
Pathways Involved: Cellular signaling pathways that are affected by the compound, resulting in changes in cell behavior, such as apoptosis, proliferation, or differentiation.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)quinazolin-4-amine: Lacks the furan-2-ylmethyl group, which may result in different biological activities.
N-(furan-2-ylmethyl)quinazolin-4-amine: Lacks the 4-chlorophenyl group, which may affect its chemical reactivity and biological properties.
2-phenylquinazolin-4-amine: Lacks both the 4-chlorophenyl and furan-2-ylmethyl groups, serving as a simpler analog for comparison.
Uniqueness
2-(4-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine is unique due to the presence of both the 4-chlorophenyl and furan-2-ylmethyl groups, which may confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable subject for further research and development.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(furan-2-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-14-9-7-13(8-10-14)18-22-17-6-2-1-5-16(17)19(23-18)21-12-15-4-3-11-24-15/h1-11H,12H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYZUIDLXVGQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Cl)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5564439.png)
![3-amino-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5564449.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5564459.png)
![N-[4-(4-morpholinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5564468.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5564471.png)

![1-[7-chloro-2-(2-methoxyphenyl)-3-quinolinyl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5564487.png)
![9-(5-isopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564495.png)
![1-(2-pyridinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5564507.png)
![1-{[4-(dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5564508.png)
![N-[(E)-(4-nitrophenyl)methylideneamino]-2-thiomorpholin-4-ylacetamide](/img/structure/B5564512.png)
